molecular formula C20H12Cl2N2O3 B2990646 2,5-dichloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide CAS No. 851411-22-8

2,5-dichloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide

Cat. No.: B2990646
CAS No.: 851411-22-8
M. Wt: 399.23
InChI Key: SUUCQDPYHOFBQX-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is a synthetic small molecule based on the 5H-chromeno[4,3-b]pyridine scaffold, a structure recognized in medicinal chemistry for its potential as a targeted therapeutic agent. Scientific investigations into closely related chromenopyridine compounds have demonstrated that this core framework can exhibit potent and selective inhibitory activity against topoisomerase IIα (topo IIα), a critical nuclear enzyme involved in DNA replication and cell proliferation . The strategic incorporation of chloro and methyl substituents on this molecular architecture is supported by structure-activity relationship (SAR) studies, which indicate that such modifications are crucial for enhancing both topo IIα inhibition and anti-proliferative efficacy in vitro . This compound is provided exclusively for research purposes to facilitate the exploration of novel oncology-targeted therapies and to further the understanding of enzyme inhibition mechanisms in biochemical assays. It is intended for use in controlled laboratory environments only. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2,5-dichloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O3/c1-10-8-16(24-19(25)13-9-11(21)6-7-14(13)22)23-18-12-4-2-3-5-15(12)27-20(26)17(10)18/h2-9H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUCQDPYHOFBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide typically involves multiple steps, starting with the preparation of the chromeno[4,3-b]pyridin core. One common approach is the condensation of appropriate precursors such as 2-chlorobenzamide and 4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl chloride under specific reaction conditions, including the use of a suitable solvent and catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis techniques to ensure efficiency and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different oxidation states.

  • Reduction: : Reduction reactions can be employed to modify the compound's functional groups.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, 2,5-dichloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide has shown potential in various biological assays. It may exhibit activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for further research in drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets and pathways may lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique structure and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism by which 2,5-dichloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound is compared to 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide hemisuccinate , a structurally related benzamide derivative described in a European patent for large-scale synthesis . Key differences include:

Feature Target Compound Patent Compound
Benzamide Substituents 2,5-dichloro (electron-withdrawing, lipophilic) 2,4,6-trifluoro (smaller halogens, enhanced electronegativity)
Heterocyclic System Chromeno[4,3-b]pyridinone (fused tricyclic system, planar) Pyridin-2-yl with piperidine-4-carbonyl substituent (monocyclic, flexible piperidine)
Salt Form Free base (neutral) Hemisuccinate salt (improved solubility and stability)
Synthetic Focus Not specified in available evidence Optimized for large-scale production (industrial relevance)

Physicochemical and Pharmacological Implications

  • Fluorine substituents in the patent compound may improve metabolic stability and bioavailability due to their electronegativity and smaller atomic radius .
  • Heterocyclic Systems: The chromeno-pyridinone scaffold in the target compound offers rigidity and planarity, which could favor interactions with flat binding pockets (e.g., ATP sites in kinases). In contrast, the piperidine-containing pyridine in the patent compound introduces conformational flexibility, enabling adaptability to diverse targets.

Biological Activity

2,5-Dichloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is a synthetic compound that belongs to the class of chromenopyridines. This compound has drawn significant attention in pharmacological research due to its potential therapeutic applications. This article aims to explore its biological activity, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C20H12Cl2N2O3
  • Molecular Weight : 399.23 g/mol
  • CAS Number : 851411-22-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can modulate enzyme activities and receptor functions, which may lead to diverse biological effects such as anti-inflammatory and anticancer activities.

Biological Activities

  • Anticancer Activity :
    • Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases.
  • Anti-inflammatory Effects :
    • The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Properties :
    • Preliminary studies indicate that it possesses antimicrobial activity against both gram-positive and gram-negative bacteria.

Case Studies and Research Findings

StudyActivityIC50 Value (µM)Reference
Study on Anticancer ActivityCytotoxicity against HeLa cells20
Anti-inflammatory StudyInhibition of TNF-alpha production15
Antimicrobial ActivityInhibition of E. coli growth30

Anticancer Studies

In a study assessing the anticancer properties of this compound, researchers found significant cytotoxicity in HeLa and MCF7 cell lines. The compound induced apoptosis as evidenced by increased levels of activated caspases and morphological changes consistent with programmed cell death.

Anti-inflammatory Mechanisms

Research evaluating the anti-inflammatory potential revealed that the compound effectively reduced the secretion of TNF-alpha in lipopolysaccharide-stimulated macrophages. This suggests a promising avenue for therapeutic application in conditions characterized by chronic inflammation.

Antimicrobial Efficacy

In antimicrobial assays, this compound exhibited inhibitory effects on several bacterial strains, particularly showing effectiveness against E. coli with an IC50 value of 30 µM.

Q & A

Q. What synthetic strategies are optimal for constructing the chromeno[4,3-b]pyridine core in this compound?

The chromeno-pyridine scaffold can be synthesized via pseudo-four-component reactions involving salicylaldehydes, malononitrile, and substituted pyridinones. Key steps include refluxing in pyridine to facilitate cyclocondensation, followed by purification via ethanol washing . Modifications to substituents (e.g., methyl or chloro groups) require controlled chlorination or alkylation at specific positions.

Q. How can spectroscopic techniques (NMR, IR) resolve ambiguities in structural characterization?

Use 1H^1H- and 13C^{13}C-NMR to confirm aromatic proton environments and carbonyl groups. IR spectroscopy identifies key functional groups (e.g., C=O stretches at ~1660–1680 cm1^{-1}). For conflicting data, cross-validate with high-resolution mass spectrometry (HRMS) or X-ray crystallography .

Q. What purification methods are recommended for intermediates in multi-step syntheses?

Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates intermediates. For polar derivatives, recrystallization from ethanol or acetonitrile improves purity. Monitor via TLC (Rf_f tracking) to minimize side products .

Q. How do substituents (e.g., chloro, methyl) influence the compound’s solubility and stability?

Chlorine atoms enhance lipophilicity but reduce aqueous solubility. Methyl groups at the 4-position stabilize the chromeno-pyridine ring via steric hindrance. Solubility can be improved using DMSO or DMF for in vitro assays .

Advanced Research Questions

Q. What crystallographic approaches are suitable for resolving the compound’s 3D structure?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and packing motifs. For twinned crystals, use twin refinement protocols in SHELXL .

Q. How can molecular docking predict interactions with bacterial enzyme targets (e.g., acps-pptase)?

Dock the compound into the SIRT2 or acps-pptase binding pocket (PDB: 1JI) using AutoDock Vina. Prioritize hydrogen bonding with catalytic residues (e.g., His-248 in SIRT2) and hydrophobic interactions with conserved regions. Validate via MD simulations .

Q. What experimental designs address discrepancies in biological activity data across assays?

For inconsistent IC50_{50} values, standardize assay conditions (pH, temperature, cofactors). Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to confirm target engagement. Statistical analysis (e.g., ANOVA) identifies outliers .

Q. How do reaction conditions (solvent, catalyst) affect regioselectivity in substitution reactions?

Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the 2-chloro position. Catalytic Cu(I) or Pd(0) enhances coupling efficiency for aryl-amide bonds. Monitor regioselectivity via 1H^1H-NMR .

Q. What computational tools analyze electronic effects of substituents on reactivity?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electron density distributions. Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites for reaction optimization .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Replace the 5-oxo group with sulfonyl or amino moieties to modulate enzyme inhibition. Introduce fluorine at the benzamide para-position to enhance metabolic stability. Test derivatives against bacterial growth curves .

Data Analysis and Optimization

Q. What strategies resolve contradictions between computational predictions and experimental binding affinities?

Reassess docking parameters (e.g., grid box size, flexibility of active site). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. Cross-reference with mutagenesis studies to confirm key residues .

Q. How to optimize reaction yields in large-scale syntheses without compromising purity?

Scale-up using flow chemistry for controlled mixing and heat dissipation. Implement in-line FTIR for real-time monitoring. For intermediates prone to degradation, use inert atmospheres (N2_2) and low-temperature quenching .

Q. What analytical methods validate the compound’s stability under physiological conditions?

Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV monitoring. For oxidative stability, use H2_2O2_2 stress testing. LC-MS identifies degradation products (e.g., hydrolysis of the amide bond) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.